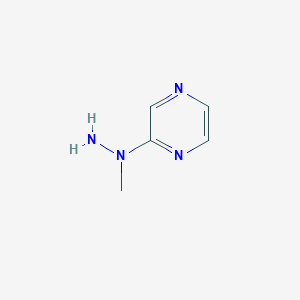

2-(1-Methylhydrazinyl)pyrazine

Description

2-(1-Methylhydrazinyl)pyrazine (MHP) is a heterocyclic compound featuring a pyrazine ring substituted with a methylhydrazinyl group (-NH-NH-CH₃) at the 2-position. Its structure combines the aromaticity of pyrazine with the chelating capacity of the hydrazine moiety, making it a versatile ligand and directing group in transition metal-catalyzed reactions. MHP has been extensively utilized in palladium- and cobalt-catalyzed C–H functionalization, enabling regioselective arylation, spirocyclization, and annulation reactions . Its bidentate coordination mode enhances catalytic efficiency and substrate scope in synthetic methodologies .

Properties

IUPAC Name |

1-methyl-1-pyrazin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-9(6)5-4-7-2-3-8-5/h2-4H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINDLWVBIZZAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377577 | |

| Record name | 2-(1-Methylhydrazinyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76319-95-4 | |

| Record name | 2-(1-Methylhydrazinyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylhydrazin-1-yl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Methylhydrazinyl)pyrazine can be synthesized through several methods. One common approach involves the reaction of pyrazine with methylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of 2-(1-Methylhydrazinyl)pyrazine often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylhydrazinyl)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the pyrazine ring or the methylhydrazinyl group.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with 2-(1-Methylhydrazinyl)pyrazine include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from reactions involving 2-(1-Methylhydrazinyl)pyrazine depend on the type of reaction and the reagents used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while substitution reactions can produce a wide range of substituted pyrazines.

Scientific Research Applications

2-(1-Methylhydrazinyl)pyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methylhydrazinyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a substrate in enzymatic processes. Its effects are mediated through these interactions, which can influence various biochemical and chemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Pyrazine Derivatives

Key Observations :

- The methylhydrazinyl group in MHP provides stronger chelation to metals (e.g., Co, Pd) compared to carbohydrazide derivatives, which prioritize hydrogen bonding .

- Methoxy-substituted pyrazines (e.g., IPMP, IBMP) lack directing-group functionality but exhibit volatility and sensory properties critical for flavor chemistry .

- Fused-ring pyrazines prioritize electronic tuning for materials science, with trifluoromethyl groups lowering LUMO levels for enhanced electron transport .

Reactivity and Catalytic Performance

Table 2: Reaction Performance of Pyrazine-Based Directing Groups

Key Observations :

- MHP outperforms 2-(1-methylhydrazinyl)pyridine in Co-catalyzed spirocyclization due to pyrazine’s stronger electron-withdrawing nature, which stabilizes transition states .

- Pyrazine-2-carbohydrazides are less effective in C–H activation due to weaker metal coordination compared to MHP’s hydrazinyl group .

Electronic and Physicochemical Properties

Table 3: Substituent Effects on Pyrazine Properties

| Compound | Substituent Electronic Effect | Redox Potential (V vs. SCE) | Key Interaction Modes |

|---|---|---|---|

| MHP | Electron-withdrawing (hydrazine) | Not reported | Metal coordination, H-bonding |

| Pristine pyrazine | Neutral | -1.25 (reduction) | π-π stacking, weak H-bonding |

| 2-Methoxy-pyrazine | Electron-donating (-OCH₃) | -1.10 (reduction) | Polar interactions, volatility |

| Pyrazine-COOH | Electron-withdrawing (-COOH) | -0.85 (reduction) | Hydrogen bonding, acidity |

Key Observations :

- Methoxy groups increase pyrazine’s electron density, reducing reduction potentials compared to unsubstituted pyrazine .

- Carboxylic acid substituents significantly lower LUMO levels, enhancing electrochemical stability in flow batteries .

Biological Activity

2-(1-Methylhydrazinyl)pyrazine is a heterocyclic compound derived from pyrazine, characterized by the presence of a 1-methylhydrazine group. This compound has garnered attention due to its potential biological activities and applications in pharmaceuticals and organic synthesis. The unique structural features of 2-(1-Methylhydrazinyl)pyrazine enhance its reactivity and biological interactions, making it a subject of interest in various fields of research.

2-(1-Methylhydrazinyl)pyrazine can be represented by the molecular formula CHN. Its structure includes a six-membered aromatic ring with two nitrogen atoms, which contributes to its properties as a bidentate ligand in coordination chemistry. The compound's ability to coordinate with metal centers facilitates various catalytic processes, enhancing its utility in organic reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 152.16 g/mol |

| Melting Point | Not extensively reported |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that pyrazine derivatives, including 2-(1-Methylhydrazinyl)pyrazine, exhibit notable antimicrobial activity. A study on related pyrazines demonstrated broad-spectrum antimicrobial effects against various bacterial strains, suggesting potential applications in agriculture and food preservation . The mechanism of action involves disrupting bacterial cell walls and inducing DNA damage, which is critical for developing bio-based fumigants.

Cytotoxicity and Toxicological Effects

While exhibiting antimicrobial properties, the cytotoxic effects of 2-(1-Methylhydrazinyl)pyrazine have also been investigated. At elevated concentrations, it has shown significant toxicity to mammalian cells, activating pathways associated with oxidative stress and DNA damage response . This duality in activity highlights the importance of dosage in therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of pyrazine derivatives, 2-(1-Methylhydrazinyl)pyrazine was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antimicrobial agent in food safety applications.

- Bacterial Strain : Escherichia coli

- MIC : 32 µg/mL

Case Study 2: Toxicological Assessment

A separate study evaluated the cytotoxic effects of 2-(1-Methylhydrazinyl)pyrazine on human cell lines. The findings revealed that concentrations above 50 µg/mL resulted in significant cell death, emphasizing the need for careful consideration when utilizing this compound in therapeutic contexts.

- Cell Line : Human liver carcinoma (HepG2)

- IC50 : 45 µg/mL

The biological activity of 2-(1-Methylhydrazinyl)pyrazine can be attributed to its ability to interact with cellular components through coordination chemistry. As a bidentate ligand, it can form stable complexes with metal ions, potentially enhancing catalytic reactions that lead to the production of reactive oxygen species (ROS), contributing to its antimicrobial and cytotoxic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.